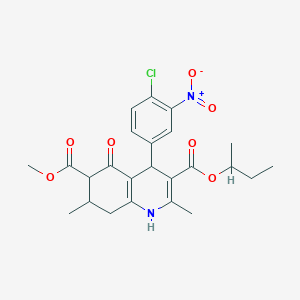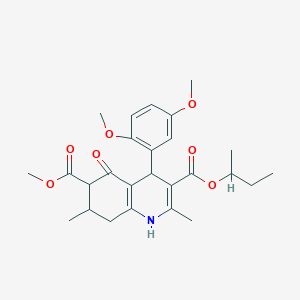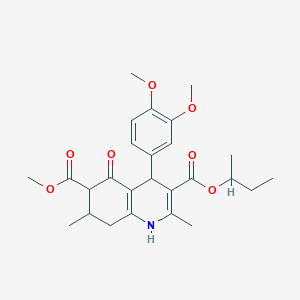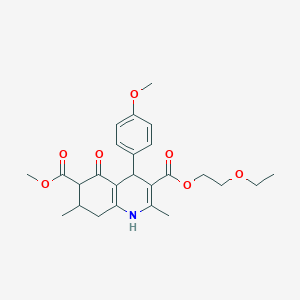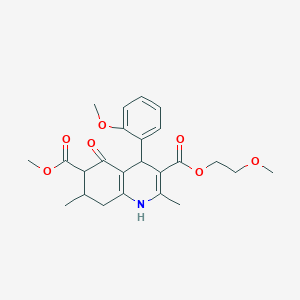![molecular formula C19H22FN3O2S B4262377 N-[2-(4-fluorophenyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B4262377.png)
N-[2-(4-fluorophenyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide
説明
N-[2-(4-fluorophenyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide is a chemical compound that has shown potential in scientific research. This compound is also known as FE-PEPA and has been used in studies related to neuroscience and neuropharmacology. The purpose of
作用機序
FE-PEPA binds to the ligand-binding domain of AMPA receptors and induces a conformational change that leads to the opening of the ion channel. This results in an influx of cations, such as sodium and calcium, which depolarizes the postsynaptic neuron and leads to the generation of an action potential. The mechanism of action of FE-PEPA has been well characterized in scientific literature.
Biochemical and Physiological Effects:
FE-PEPA has been shown to enhance synaptic transmission in the brain by selectively activating AMPA receptors. This leads to an increase in excitatory postsynaptic potentials and an increase in the frequency of miniature excitatory postsynaptic potentials. FE-PEPA has also been shown to enhance long-term potentiation, which is a cellular mechanism that underlies learning and memory.
実験室実験の利点と制限
FE-PEPA has several advantages for lab experiments. It is a selective AMPA receptor agonist, which allows for the specific activation of these receptors. This makes it a useful tool for studying the function of AMPA receptors in the brain. Additionally, FE-PEPA has a long half-life, which allows for prolonged activation of AMPA receptors. However, FE-PEPA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experimental setups. Additionally, FE-PEPA has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for research involving FE-PEPA. One potential area of research is the development of water-soluble derivatives of FE-PEPA, which would make it easier to use in experimental setups. Additionally, FE-PEPA could be used in combination with other compounds to study the function of AMPA receptors in more complex systems, such as neuronal networks. Finally, FE-PEPA could be used to study the role of AMPA receptors in neurological disorders, such as Alzheimer's disease and epilepsy.
Conclusion:
FE-PEPA is a chemical compound that has shown potential in scientific research related to neuroscience and neuropharmacology. It is a selective AMPA receptor agonist that has been used to study the function of these receptors in the brain. FE-PEPA has a well-characterized mechanism of action and has been shown to enhance synaptic transmission and long-term potentiation. While FE-PEPA has some limitations for lab experiments, there are several future directions for research involving this compound.
科学的研究の応用
FE-PEPA has been used in scientific research to study the function of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity, which is important for learning and memory. FE-PEPA has been shown to selectively activate AMPA receptors, making it a useful tool for studying the function of these receptors.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c20-15-5-3-14(4-6-15)7-8-21-18(24)12-17-19(25)22-9-10-23(17)13-16-2-1-11-26-16/h1-6,11,17H,7-10,12-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGERFLWOOXRJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCC2=CC=C(C=C2)F)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



